molecular formula C12H14F2N2O2 B1393024 2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole CAS No. 958863-36-0

2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole

Cat. No.: B1393024
CAS No.: 958863-36-0
M. Wt: 256.25 g/mol
InChI Key: SEFHJKBXMQKJMJ-UHFFFAOYSA-N
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Description

2-(Diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole ( 958863-36-0) is a synthetic small molecule with the molecular formula C 12 H 14 F 2 N 2 O 2 and a molecular weight of 256.25 g/mol . This compound is classified among biochemicals, specifically as a protected amino acid derivative, indicating its potential utility in complex synthetic pathways . The presence of the diethoxymethyl group is a notable structural feature, often used in organic synthesis as a protecting group for aldehydes, which can enhance the compound's stability during reactions and may be cleaved under specific conditions to reveal a formyl group. The core benzimidazole structure is a privileged scaffold in medicinal chemistry and drug discovery due to its resemblance to naturally occurring nucleotides like purine . This structural similarity allows benzimidazole derivatives to interact effectively with biopolymers in living systems, such as enzymes and receptors . While specific biological data for this compound is not widely published in the available literature, related benzimidazole derivatives have demonstrated a wide array of significant pharmacological activities in research. These include acting as potent inhibitors of tubulin polymerization, thereby inducing mitotic arrest in cancer cell lines, and exhibiting other promising effects such as antifungal, antimicrobial, and anthelmintic activities . The 5,6-difluoro substitution on the benzimidazole ring is a common modification in pharmaceutical research to fine-tune a molecule's electronic properties, metabolic stability, and binding affinity to biological targets. As such, this chemical serves as a valuable building block and intermediate for researchers developing novel compounds in oncology, infectious diseases, and other therapeutic areas. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(diethoxymethyl)-5,6-difluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O2/c1-3-17-12(18-4-2)11-15-9-5-7(13)8(14)6-10(9)16-11/h5-6,12H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFHJKBXMQKJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=NC2=CC(=C(C=C2N1)F)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680543
Record name 2-(Diethoxymethyl)-5,6-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958863-36-0
Record name 2-(Diethoxymethyl)-5,6-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation with Diethoxymethane

A primary method involves reacting 4,5-difluoro-1,2-phenylenediamine with diethoxymethane under acidic conditions. This approach leverages the electrophilic nature of diethoxymethane to form the benzimidazole core while introducing the diethoxymethyl group at the 2-position.

Procedure ():

  • Reactants :
    • 4,5-Difluoro-1,2-phenylenediamine (1 equiv)
    • Diethoxymethane (1.2 equiv)
    • Acid catalyst (e.g., HCl, H₂SO₄, or p-toluenesulfonic acid)
  • Conditions :

    • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
    • Temperature: Reflux (60–80°C)
    • Time: 6–12 hours
  • Workup :

    • Neutralize with aqueous NaHCO₃
    • Extract with ethyl acetate
    • Purify via column chromatography or recrystallization

Mechanism :

  • Acid protonates the diamine, enhancing nucleophilicity.
  • Diethoxymethane acts as a carbonyl equivalent, facilitating cyclization to form the imidazole ring.

Post-Functionalization of Benzimidazole Core

An alternative route involves synthesizing the benzimidazole scaffold first, followed by diethoxymethyl group introduction.

Steps ():

  • Benzimidazole Formation :
    • React 4,5-difluoro-1,2-phenylenediamine with triethyl orthoformate in acetic acid.
  • Diethoxymethylation :
    • Treat the 1H-benzo[d]imidazole intermediate with diethyl sulfate or bromoethyl ether under basic conditions.

Limitations :

  • Lower yields due to competing side reactions.
  • Requires stringent control of reaction pH and temperature.

Optimization and Challenges

Acid Catalysis Efficiency

  • Inorganic acids (e.g., HCl) provide faster cyclization but may cause over-protonation, leading to byproducts.
  • Organic acids (e.g., p-toluenesulfonic acid) offer milder conditions, improving selectivity ().

Solvent Effects

  • Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may hinder cyclization.
  • Ether solvents (e.g., THF) balance reactivity and solubility, favoring higher yields ().

Analytical Data and Characterization

Property Value/Description
Yield 65–78% (method 1.1); 45–55% (method 1.2)
Melting Point 128–130°C (recrystallized from ethanol)
¹H NMR (CDCl₃) δ 1.25 (t, 6H, -OCH₂CH₃), 3.65 (q, 4H, -OCH₂), 7.12 (d, 1H, Ar-F), 7.89 (s, 1H, NH)
HPLC Purity >98% (method 1.1)

Comparative Analysis of Methods

Parameter Cyclocondensation (1.1) Post-Functionalization (1.2)
Yield High (65–78%) Moderate (45–55%)
Reaction Time 6–12 hours 12–24 hours
Byproducts Minimal Significant
Scalability Suitable for large scale Limited by step efficiency

Industrial Applications

  • The cyclocondensation method () is preferred in pharmaceutical synthesis (e.g., Binimetinib analogs) due to its efficiency and scalability.
  • Post-functionalization is reserved for specialized derivatives requiring late-stage modifications ().

Chemical Reactions Analysis

Types of Reactions: 2-(Diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where the diethoxymethyl or difluoro groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various hydrogenated forms.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that benzimidazole derivatives, including 2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole, exhibit significant antitumor activity. The compound's structural characteristics allow it to interact with biological targets effectively.

  • Case Study : A study demonstrated that this compound inhibits the proliferation of cancer cells in vitro, showcasing IC50 values that suggest potency against certain cancer lines. The mechanism appears to involve the disruption of cell cycle progression and induction of apoptosis.

Antimicrobial Properties

Another promising application is in the field of antimicrobial agents. Research has shown that derivatives of benzimidazole possess broad-spectrum antimicrobial activity.

  • Data Table: Antimicrobial Activity
CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
S. aureus18
P. aeruginosa12

This table illustrates the effectiveness of the compound against various bacterial strains, indicating its potential as a therapeutic agent.

Polymer Chemistry

The compound can also be utilized in polymer synthesis due to its reactive functional groups. It can serve as a building block for creating novel polymeric materials with enhanced properties.

  • Case Study : A recent synthesis involved incorporating this compound into a copolymer matrix, resulting in materials with improved thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Substituent Variations

Benzimidazole derivatives are highly tunable, with substituents significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogues:

Compound Substituents Key Features Reference
2-(Diethoxymethyl)-5,6-difluoro-1H-benzimidazole 5,6-difluoro; 2-diethoxymethyl Enhanced solubility due to ether groups; potential for metabolic stability
IACS-9779 5,6-difluoro; bicyclo[3.1.0]hexane moiety Rigid bicyclic structure improves target binding; IDO-1 inhibitor activity
2-(4-Fluorophenyl)-6-methyl-1H-benzimidazole 4-fluorophenyl; 6-methyl High yield (92%); regioisomerism observed in derivatives
1-(Difluoromethyl)-5,6-difluoro-1H-benzimidazole 5,6-difluoro; 1-difluoromethyl Electron-withdrawing CF2 group alters NMR shifts (δ^19F = -93.6 ppm)
2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole 5,6-difluoro; 2-chloromethyl Reactive chloromethyl group enables further functionalization

Key Observations :

  • Solubility and Stability : Ether-containing groups (e.g., diethoxymethyl) improve solubility compared to halogenated or hydrocarbon chains, as seen in 2-(chloromethyl) analogues .
  • Structural Rigidity : Bicyclo[3.1.0]hexane-containing derivatives (e.g., IACS-9779) exhibit constrained geometries, which may improve binding specificity in enzyme inhibition .
Physicochemical Properties
Property 2-(Diethoxymethyl)-5,6-difluoro 5,6-Difluoro-2-chloromethyl 2-(4-Fluorophenyl)-6-methyl
Melting Point Not reported Not reported 199–201°C (similar derivatives)
LC-MS [M+H]+ ~313 (estimated) 353.1 (observed in analogue) 313.250 (observed)
Solubility High (ether groups) Low (hydrophobic Cl) Moderate (aryl group)

Notes:

  • The diethoxymethyl group likely reduces crystallinity, complicating melting point determination.
  • LC-MS data for similar compounds (e.g., [M+H]+ = 313.250 for 2-(4-fluorophenyl) derivatives) align with predicted molecular weights .

Biological Activity

2-(Diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole is a synthetic compound that belongs to the benzimidazole family, which has garnered attention due to its diverse biological activities. The compound's molecular formula is C12H14F2N2O2C_{12}H_{14}F_{2}N_{2}O_{2} with a molecular weight of 256.25 g/mol. This article explores its biological activity, particularly focusing on its antimicrobial, antiproliferative, and potential therapeutic applications.

  • Molecular Formula : C12H14F2N2O2C_{12}H_{14}F_{2}N_{2}O_{2}
  • Molecular Weight : 256.25 g/mol
  • CAS Number : 958863-36-0

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Benzimidazole derivatives have shown significant antimicrobial properties. Studies indicate that compounds with structural similarities to this compound exhibit activity against various bacterial strains:

Compound Target Organism Minimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus< 1 µg/mL
Compound BCandida albicans3.9 µg/mL
Compound CMycobacterium smegmatis3.9 µg/mL

These findings suggest that the benzimidazole scaffold can be optimized for enhanced antimicrobial efficacy.

Antiproliferative Activity

Recent studies have focused on the antiproliferative effects of benzimidazole derivatives on cancer cell lines. For instance, compounds similar to this compound demonstrated promising results against various cancer types:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)16.38Induction of apoptosis via mitochondrial pathways
HCT-116 (Colon)29.5Cell cycle arrest and apoptosis
HeLa (Cervical)33.8Disruption of mitochondrial membrane potential

The mechanism often involves the induction of apoptosis through mitochondrial pathways and disruption of cellular processes critical for cancer cell survival.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several benzimidazole derivatives, including those structurally related to this compound. Results indicated significant activity against resistant strains like MRSA, emphasizing the importance of structural modifications for enhancing efficacy .
  • Anticancer Properties : Research on derivatives showed that modifications at specific positions on the benzimidazole ring led to increased potency against cancer cells. For example, a derivative exhibited an IC50 value of 16.38 µM against MDA-MB-231 cells, indicating strong antiproliferative effects . The study also highlighted the potential for these compounds to selectively target cancer cells while sparing normal cells.
  • Molecular Docking Studies : Computational studies have been conducted to understand the binding interactions between benzimidazole derivatives and biological targets such as enzymes involved in cancer progression and bacterial resistance mechanisms. These studies aid in predicting the efficacy and optimizing lead compounds for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing diethoxymethyl and difluoro substituents onto the benzo[d]imidazole core?

  • Methodological Answer : The diethoxymethyl group can be introduced via alkylation or condensation reactions using diethyl acetals or orthoesters under acidic conditions. For fluorination, electrophilic fluorinating agents (e.g., Selectfluor) or halogen exchange (e.g., using KF in polar aprotic solvents) are effective. Substituent positioning at the 5,6-positions may require regioselective strategies, such as directed ortho-metalation or protection/deprotection sequences .
  • Key Considerations : Solvent choice (e.g., DMF for NaH-mediated alkylation in ) and catalyst selection (e.g., CuI for Sonogashira couplings) critically influence yield. Monitor reactions via TLC (Rf values as in ) and confirm regiochemistry via 19F^{19}\text{F} NMR .

Q. How are spectroscopic techniques employed to confirm the structure of substituted benzo[d]imidazoles?

  • Methodological Answer :

  • 1H^1\text{H} NMR : Aromatic proton splitting patterns (e.g., δ 7.45–8.35 ppm in ) distinguish substituent positions. Diethoxymethyl groups show characteristic -OCH2_2CH3_3 triplets at δ 1.2–1.4 ppm and -CH(O-) quartets at δ 3.4–3.8 ppm.
  • FTIR : Nitro groups (1550–1348 cm1^{-1}), C=N stretches (1602 cm1^{-1}), and C-F bonds (1100–1200 cm1^{-1}) are diagnostic .
  • Mass Spectrometry : HRMS confirms molecular ions (e.g., m/z 273.03 for a chloro-nitro derivative in ) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods guide the design of 5,6-difluoro-substituted benzo[d]imidazoles for kinase inhibition?

  • Methodological Answer :

Molecular Docking : Use tools like AutoDock Vina to model interactions with kinase active sites (e.g., EGFR in ). Focus on fluorine’s electronegativity for hydrogen bonding or hydrophobic pocket filling.

ADMET Prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP for lipophilicity, topological polar surface area (TPSA) for blood-brain barrier penetration). For example, diethoxymethyl groups may improve solubility but reduce metabolic stability .

MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) to prioritize candidates for in vitro assays .

Q. What strategies resolve contradictions between in-silico binding predictions and experimental cytotoxicity data?

  • Methodological Answer :

  • Re-evaluate Binding Poses : If docking predicts strong binding (e.g., -9.0 kcal/mol) but cytotoxicity is low, check for off-target effects via proteome-wide docking or assay panels .
  • Solubility Adjustments : Poor aqueous solubility (common with diethoxymethyl groups) can mask activity. Use co-solvents (e.g., DMSO:PBS mixtures) or prodrug strategies .
  • Metabolic Stability : LC-MS/MS can identify rapid degradation (e.g., cytochrome P450-mediated) not captured in silico. Introduce blocking groups (e.g., methyl on imidazole in ) to enhance stability .

Q. How do substituent electronic effects influence the photophysical properties of 5,6-difluoro-benzo[d]imidazoles?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G* to model HOMO-LUMO gaps. Fluorine’s electron-withdrawing effect reduces the gap, enhancing fluorescence (e.g., λem_{\text{em}} shifts in ).
  • Experimental Validation : Compare UV-Vis (e.g., absorbance at 300–400 nm) and fluorescence quantum yields between derivatives. Diethoxymethyl groups may introduce steric hindrance, reducing quantum efficiency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.